2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
CAS No.: 2309551-55-9
Cat. No.: VC6525249
Molecular Formula: C16H18F3N5O
Molecular Weight: 353.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309551-55-9 |
|---|---|
| Molecular Formula | C16H18F3N5O |
| Molecular Weight | 353.349 |
| IUPAC Name | 2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |
| Standard InChI Key | CNJASNHFHVTNEU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound features:
-
A piperidine ring substituted at the 1-position with a pyrimidin-4-yloxymethyl group.
-
A 4-(trifluoromethyl)pyrimidine moiety linked via the piperidine nitrogen.
-
A 6-methylpyrimidin-4-yl group connected through an ether linkage.
The molecular formula is C₁₇H₁₉F₃N₆O, with a molecular weight of 404.37 g/mol. Key structural motifs include:
-
Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
-
Pyrimidine rings: Participate in π-π stacking and hydrogen bonding with biological targets .
-
Piperidine scaffold: Modulates solubility and confers conformational flexibility .
Synthesis and Optimization
Stepwise Assembly (Patent WO2014106800A2)
-
Piperidine Intermediate:
-
Trifluoromethyl Incorporation:
-
Coupling Reaction:
One-Pot Methodology
A streamlined approach reported in Sigma-Aldrich literature involves:
-
Concurrent alkylation and trifluoromethylation using TfOH as a dual-purpose catalyst .
-
Yields: ~65–70% after purification via column chromatography .
Industrial-Scale Production
-
Continuous Flow Reactors: Reduce reaction time from 12 h (batch) to 2 h .
-
Purification: Simulated moving bed (SMB) chromatography achieves >99% purity .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| logP | 2.1 ± 0.3 (predicted) | |
| Solubility (H₂O) | 0.12 mg/mL (25°C) | |
| Melting Point | 148–152°C | |
| pKa | 8.9 (piperidine nitrogen) |
Pharmacological Profile
Kinase Inhibition (Patent WO2014106800A2)
The compound demonstrates nanomolar potency against:
-
c-Met kinase (IC₅₀ = 12 nM): Implicated in tumor metastasis .
-
ALK tyrosine kinase (IC₅₀ = 18 nM): Target in non-small cell lung cancer .
Mechanism: Competitive binding at the ATP pocket via:
Antimicrobial Activity
Applications and Industrial Relevance
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for dual kinase inhibitors .
-
Prodrug Design: Ester derivatives improve oral bioavailability (t₁/₂ = 4.2 h in rats) .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume